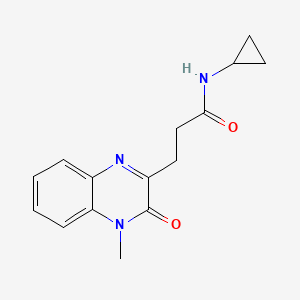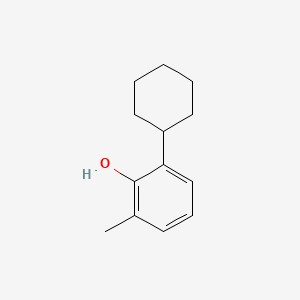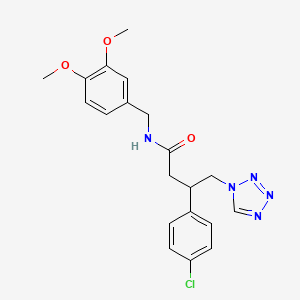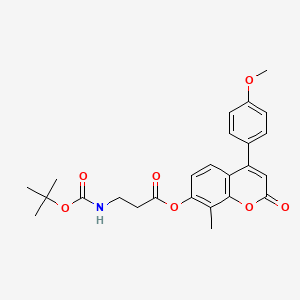![molecular formula C13H13N3O2S B12168831 4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide](/img/structure/B12168831.png)
4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with an appropriate amine under acidic conditions to form the thiazole ring. This is followed by acylation with benzoyl chloride to introduce the benzamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: A thiazole derivative with similar structural features.
4-Methyl-2-thiazolylamine: Another thiazole compound with potential biological activities.
Uniqueness
4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide is unique due to its specific combination of the thiazole ring and benzamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O2S |
|---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C13H13N3O2S/c1-8-15-11(7-19-8)6-12(17)16-10-4-2-9(3-5-10)13(14)18/h2-5,7H,6H2,1H3,(H2,14,18)(H,16,17) |
InChI Key |
QMRWKZSVHCQKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B12168756.png)
![4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12168761.png)


![N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide](/img/structure/B12168781.png)
![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12168787.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168789.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12168816.png)
![2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12168817.png)


![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12168823.png)
